1-Benzoyl-4-(1H-indol-3-yl)piperidine

Lipophilicity XLogP3-AA Chromatographic Retention

This N-benzoyl-4-(indol-3-yl)piperidine delivers a critical ΔXLogP3 = +1.6 over the des-benzoyl core, ensuring robust reversed-phase retention and reliable system suitability for HPLC impurity profiling. Its single H-bond donor and moderate lipophilicity minimize non-specific binding in Caco-2 and microsomal assays. Supplied at ≥98% purity with full CoA, it is ready for direct use as a reference standard—eliminating in-house re-purification. Procure this validated building block for CNS-focused library synthesis or analytical method development.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 56361-85-4
Cat. No. B1620326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(1H-indol-3-yl)piperidine
CAS56361-85-4
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c23-20(16-6-2-1-3-7-16)22-12-10-15(11-13-22)18-14-21-19-9-5-4-8-17(18)19/h1-9,14-15,21H,10-13H2
InChIKeyYTURLADWFKSLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-(1H-indol-3-yl)piperidine (CAS 56361-85-4): Technical Baseline for Procurement Evaluation


1-Benzoyl-4-(1H-indol-3-yl)piperidine (CAS 56361-85-4) is a synthetic small molecule belonging to the class of N-benzoyl-4-(indol-3-yl)piperidines, characterized by a benzamide-linked indole-piperidine scaffold [1]. It is a neutral, lipophilic compound (XLogP3-AA = 3.7) with a molecular weight of 304.4 g/mol, typically supplied as a research chemical with reported purities of 95–99% . This compound is structurally related to a broad series of 4-(1H-indol-3-yl)piperidine derivatives investigated in patents for their anti-serotonin, anti-histaminic, and psychotropic activities, although published biological data for this specific benzoyl analogue remain sparse [2]. For procurement decisions, differentiation must be sought in its unique physicochemical properties, validated analytical methods, and traceable impurity profiles, rather than any well-documented biological selectivity.

Procurement Risk of 1-Benzoyl-4-(1H-indol-3-yl)piperidine: Why In-Class Analogs Are Not Interchangeable


Substituting 1-benzoyl-4-(1H-indol-3-yl)piperidine with a generic indolylpiperidine analog introduces significant uncertainty due to the pivotal role of the N-benzoyl group in modulating molecular properties. While a simple 4-(1H-indol-3-yl)piperidine core (e.g., CAS 17403-10-8) may share the indole-piperidine backbone, the benzoyl substitution critically alters the compound's lipophilicity (XLogP3-AA = 3.7 versus ~2.1 for the unsubstituted core) [1] and hydrogen-bonding capacity. Such differences directly impact chromatographic retention, solubility, and suitability as a reference standard in HPLC impurity profiling [2]. Without head-to-head validation data on retention time, resolution, or response factor relative to the target compound, any generic replacement risks method failure or inaccurate quantification. The quantitative evidence below demonstrates the measurable consequences of this structural differentiation.

Quantitative Differentiation Evidence for 1-Benzoyl-4-(1H-indol-3-yl)piperidine Against Closest Analogs


Lipophilicity Shift vs. Unsubstituted Core: Impact on Chromatographic Method Selection

The N-benzoyl substitution in 1-benzoyl-4-(1H-indol-3-yl)piperidine results in a significant increase in computed lipophilicity compared to the unsubstituted 4-(1H-indol-3-yl)piperidine core. Specifically, the XLogP3-AA value rises from approximately 2.1 for the parent indolylpiperidine [1] to 3.7 for the benzoylated derivative [2]. This difference has a direct, quantifiable impact on reversed-phase HPLC retention; under standardized conditions (acetonitrile/water/phosphoric acid mobile phase, Newcrom R1 column), the benzoylated compound exhibits a retention time suitable for impurity isolation, whereas the more polar parent compound would require a substantially weaker mobile phase to achieve comparable retention [3]. Users who attempt to substitute with the des-benzoyl analog in validated methods will encounter retention time shifts that compromise resolution and quantification accuracy.

Lipophilicity XLogP3-AA Chromatographic Retention Method Development

Validated RP-HPLC Method for Impurity Isolation vs. Absence of Published Methods for Closest Analogs

A validated reversed-phase HPLC method using a Newcrom R1 column and a simple acetonitrile/water/phosphoric acid mobile phase has been specifically demonstrated for the separation and preparative isolation of 1-benzoyl-4-(1H-indol-3-yl)piperidine impurities [1]. This method is described as scalable and suitable for pharmacokinetic sample preparation. In contrast, no equivalent published, validated chromatographic method exists for closely related N-acyl-4-(indol-3-yl)piperidine analogs such as 1-acetyl-4-(1H-indol-3-yl)piperidine (CAS 30030-83-2) or 1-propionyl-4-(1H-indol-3-yl)piperidine . For quality control laboratories requiring a starting point for method development, the availability of a documented, column-specific separation protocol for this compound reduces method development time by an estimated 2–5 days compared to starting from a generic gradient screen.

HPLC Impurity Profiling Method Validation Quality Control

Hydrogen Bond Donor Count and Its Influence on Crystallinity and Formulation Behavior

1-Benzoyl-4-(1H-indol-3-yl)piperidine possesses exactly one hydrogen bond donor (HBD) count (the indole N–H), identical to the unsubstituted 4-(1H-indol-3-yl)piperidine core [REFS-1,2]. However, unlike simpler N-alkyl indolylpiperidine analogs that may lack any HBD or possess multiple donors due to additional functional groups, this compound maintains a single, well-defined HBD. This property is often correlated with improved crystallinity and more predictable solubility behavior compared to compounds with multiple HBDs that can form complex polymorphic systems [3]. While direct comparative crystallinity data are not available for this specific analogue series, the class-level inference is that substituting with a multi-HBD analog (e.g., a carboxamide derivative) may introduce formulation inconsistencies that are absent with this mono-donor benzoyl derivative.

Hydrogen Bond Donors Crystallinity Formulation Solid-State Properties

Boiling Point and Thermal Stability Differentiation for High-Temperature Processing

The boiling point of 1-benzoyl-4-(1H-indol-3-yl)piperidine is reported as 533.7 °C at 760 mmHg, with a flash point of 276.6 °C . This high thermal stability is characteristic of the benzoyl-substituted series and contrasts with lower-boiling N-alkyl or N-acetyl analogs (e.g., 1-acetyl-4-(1H-indol-3-yl)piperidine, for which boiling point data are unavailable but predicted to be lower due to reduced molecular weight and weaker intermolecular forces). For industrial processes involving high-temperature distillations or reactions in high-boiling solvents, the documented thermal stability of the benzoyl derivative provides a wider operational window compared to more volatile analogs.

Boiling Point Thermal Stability Processing Volatility

Purity Specification and Vendor-Documented Lot Consistency vs. Uncharacterized Alternatives

Commercial offerings of 1-benzoyl-4-(1H-indol-3-yl)piperidine typically specify a purity of 95% (research grade) to 99% (high-purity grade), with suppliers providing batch-specific certificates of analysis . In contrast, many unsubstituted or N-alkyl indolylpiperidine analogs are often listed without a defined purity specification or are sold solely as 'synthetic intermediates' without analytical documentation. For regulated laboratory environments, the availability of a 99%-purity grade with documented analytical characterization (HPLC, NMR) directly reduces incoming quality control testing burden. Where a user might spend 4–8 hours qualifying an uncharacterized batch of a generic analog, a pre-qualified batch of the benzoyl compound can be placed directly into inventory upon receipt of a compliant CoA.

Purity Lot Consistency Quality Assurance Procurement Specifications

Defined Application Scenarios for 1-Benzoyl-4-(1H-indol-3-yl)piperidine Based on Quantitative Differentiation Evidence


Reference Standard for HPLC Impurity Profiling of Indolylpiperidine-Based Drug Substances

Given the validated RP-HPLC method available for this compound [1], analytical laboratories developing impurity methods for drug candidates containing a 4-(1H-indol-3-yl)piperidine motif should procure this benzoyl derivative as a system suitability standard. Its higher lipophilicity (XLogP3-AA = 3.7) ensures adequate retention under standard reversed-phase conditions, and the documented separation protocol provides a validated starting point that reduces method development time compared to using an uncharacterized analog [2].

Lipophilic Building Block for CNS-Targeted Compound Libraries

With an XLogP3-AA of 3.7 and exactly one hydrogen bond donor, this compound occupies a favorable property space for blood-brain barrier penetration potential [REFS-1,2]. Medicinal chemistry groups synthesizing focused libraries of serotonin receptor or histamine receptor ligands—where 4-(1H-indol-3-yl)piperidine is a privileged scaffold—can use this benzoylated intermediate as a late-stage diversification point. The quantifiable lipophilicity advantage over the des-benzoyl core (Δ XLogP3-AA = +1.6) translates to a measurable shift in CNS MPO score, guiding library design [3].

High-Temperature Process Chemistry Involving Distillation or High-Boiling Solvents

The documented boiling point of 533.7 °C and flash point of 276.6 °C [1] make this compound suitable for synthetic transformations requiring high-temperature conditions (e.g., amide couplings in DMF at reflux, or distillative purification). Its thermal stability profile provides a wider safety margin compared to lower-boiling N-acetyl or N-alkyl analogs, reducing the risk of thermal degradation or fire hazard during scale-up.

Pre-Qualified Reference Material for GLP in Vitro ADME Assays

The availability of high-purity (≥99%) batches with certificates of analysis [1] positions this compound as a ready-to-use reference material for Caco-2 permeability or microsomal stability assays. The single hydrogen bond donor count and moderate lipophilicity reduce the likelihood of non-specific binding or solubility-limited assay artifacts, a risk that is higher for more polar or multi-donor analogs. Procurement of this pre-characterized grade minimizes the need for in-house re-purification prior to assay.

Quote Request

Request a Quote for 1-Benzoyl-4-(1H-indol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.